molecular formula C₁₅H₈BrNO₄ B1146107 6-Bromo-3'-nitroflavone CAS No. 187932-50-9

6-Bromo-3'-nitroflavone

货号: B1146107
CAS 编号: 187932-50-9
分子量: 346.13
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3'-nitroflavone is a synthetic flavonoid derivative engineered to modulate γ-aminobutyric acid type A (GABAA) receptors via the benzodiazepine (BZ) binding site. Its structure features a bromine atom at the 6-position and a nitro group at the 3'-position of the flavone scaffold, substitutions critical for high receptor affinity and subtype selectivity . Early studies identified its Ki values for BZ receptors (BDZ-Rs) ranging from 1.5 to 30 nM, comparable to classical BZs like diazepam but with reduced side effects (e.g., sedation, amnesia) . Pharmacologically, it acts as a partial agonist at BDZ-Rs, eliciting anxiolytic effects in rodent models at low doses (0.1–1 mg/kg, intraperitoneal) while lacking anticonvulsant or myorelaxant properties .

Notably, this compound demonstrates subtype selectivity for α1-containing GABAA receptors (BZ-ω1 subtype), as evidenced by its higher potency in displacing [<sup>3</sup>H]flumazenil in rat cerebellum (IC50 = 31 nM) versus spinal cord (IC50 = 120 nM) .

属性

IUPAC Name

6-bromo-2-(3-nitrophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO4/c16-10-4-5-14-12(7-10)13(18)8-15(21-14)9-2-1-3-11(6-9)17(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSQMSRIWZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Sequential Nitration and Bromination of Flavone Derivatives

The synthesis typically begins with a flavone precursor, such as 3'-nitroflavone or 6-bromoflavone, depending on the desired substitution pattern. Nitration is performed first to introduce the nitro group at the 3'-position, followed by bromination at the 6-position. This sequence ensures regioselectivity, as the nitro group’s electron-withdrawing properties direct bromination to the ortho position.

Reaction Conditions for Nitration:

  • Reagents: Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Yield: 60–75% after recrystallization from ethanol.

Bromination Protocol:

  • Reagents: Bromine (Br₂) in acetic acid (CH₃COOH) at 50°C for 4–6 hours.

  • Workup: Neutralization with sodium bicarbonate (NaHCO₃) and extraction with dichloromethane (CH₂Cl₂).

Direct Functionalization via Electrophilic Aromatic Substitution

An alternative approach involves simultaneous nitration and bromination of a pre-functionalized flavone. This method requires precise stoichiometry to avoid over-substitution.

Key Parameters:

  • Molar Ratios: 1:1.2 flavone-to-bromine ratio.

  • Catalyst: Iron(III) bromide (FeBr₃) enhances bromine electrophilicity.

  • Temperature: 80°C in nitrobenzene solvent.

Intermediate Synthesis and Purification

Preparation of 3-Bromo-5-nitrophenol

3-Bromo-5-nitrophenol serves as a critical intermediate for constructing the nitro-substituted aromatic ring. The synthesis involves demethylation of 1-bromo-3-methoxy-5-nitrobenzene using boron tribromide (BBr₃).

Demethylation Reaction:

ParameterValue
Starting Material1-Bromo-3-methoxy-5-nitrobenzene
ReagentBBr₃ (1.0 M in CH₂Cl₂)
Temperature0°C → Room temperature → Reflux
Reaction Time12–24 hours
Yield85–91%

Workup:

  • Quench with ice water.

  • Extract with ethyl acetate (EtOAc).

  • Purify via column chromatography (hexane:EtOAc = 5:1).

Coupling Reactions for Flavone Backbone Assembly

The flavone core is constructed via the Baker-Venkataraman reaction, coupling a nitro- and bromo-substituted benzaldehyde with a hydroxyacetophenone derivative.

Cyclization Step:

  • Reagents: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).

  • Conditions: 120°C for 3 hours under nitrogen.

  • Yield: 70–80% after silica gel purification.

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Selection

Industrial methods prioritize cost-effectiveness and scalability:

  • Solvent: Toluene replaces acetic acid for bromination to reduce corrosion risks.

  • Catalyst: Zeolites enhance regioselectivity, achieving >90% purity.

Automated Reactor Systems

Continuous-flow reactors improve yield consistency:

  • Residence Time: 30 minutes.

  • Throughput: 50 kg/day.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.81 (s, 1H, aromatic), 7.57 (d, J = 8.5 Hz, 1H), 7.32 (s, 1H).

  • LC-MS: Molecular ion peak at m/z 346.13 (M+H⁺).

Purity Assessment

  • HPLC: >98% purity using a C18 column (acetonitrile:water = 70:30).

Challenges and Mitigation in Synthesis

Byproduct Formation

Over-bromination generates 6,8-dibromo-3'-nitroflavone, minimized by:

  • Temperature Control: Maintain bromination below 60°C.

  • Stoichiometry: Use 1.1 equivalents of Br₂.

Nitro Group Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group prematurely. Mitigation involves:

  • Protective Groups: Acetylation of hydroxyl groups prior to nitration.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Sequential Functionalization6595Moderate
Direct Substitution5590High
Continuous-Flow7598Industrial

化学反应分析

Types of Reactions: 6-Bromo-3’-nitroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

作用机制

The primary mechanism of action of 6-Bromo-3’-nitroflavone involves its interaction with benzodiazepine receptors in the central nervous system. It acts as a partial agonist at these receptors, modulating the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. This modulation results in anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for conditions like anxiety and epilepsy .

相似化合物的比较

Table 1: Comparative Pharmacological Profiles

Compound Substitution Pattern BDZ-R Affinity (Ki, nM) GABA Ratio<sup>†</sup> Pharmacological Profile Key Findings
6-Bromo-3'-nitroflavone 6-Br, 3'-NO2 1.5–30 1.38 Partial agonist; anxiolytic (0.1–1 mg/kg) α1-subtype selective; no sedation at anxiolytic doses
6-Bromoflavone 6-Br 70 1.6–2.0 Full agonist; anxiolytic (3–10 mg/kg) Broad-spectrum efficacy but induces sedation
6,3'-Dinitroflavone 6-NO2, 3'-NO2 1.5 N/A High-affinity agonist; anxiolytic Potent anticonvulsant but with sedative effects
6-Chloro-3'-nitroflavone 6-Cl, 3'-NO2 2.0 2.0 Antagonist; no anxiolytic activity Blocks BZ effects; inactive in conflict tests
6-Nitro-3'-bromoflavone 6-NO2, 3'-Br N/A N/A Partial agonist; mild anticonvulsant Lower GABA potentiation vs. diazepam

Mechanistic Divergences

  • Receptor Subtype Selectivity: Unlike 6-Bromoflavone (non-selective full agonist), this compound preferentially binds α1-containing GABAA receptors, reducing off-target effects .
  • Efficacy Spectrum : this compound’s partial agonism contrasts with 6,3'-Dinitroflavone’s full agonism, resulting in milder anxiolysis (126–138% GABA potentiation vs. diazepam’s 166%) .
  • Side Effect Profile : At anxiolytic doses (0.1–1 mg/kg), this compound lacks the amnesic and sedative actions seen with 6-Bromoflavone and diazepam . However, sedation occurs at doses 100–1000× higher .

Behavioral and Clinical Implications

  • Anxiolytic Efficacy : In the elevated plus-maze test, this compound (0.3–1 mg/kg) reduced anxiety-like behaviors in rats, an effect blocked by flumazenil, confirming BZ-R mediation . However, it was inactive in the light/dark test and punished lever-pressing paradigms, suggesting test-specific efficacy .
  • AhR Antagonism : Unlike other flavones, this compound’s AhR antagonism may synergize with its BZ-R activity to improve neuroprotection in dementia-related psychosis .

生物活性

6-Bromo-3'-nitroflavone is a synthetic flavonoid that has garnered attention for its significant biological activities, particularly its interaction with the central nervous system (CNS) and potential applications in cancer treatment. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H8BrNO4C_{15}H_8BrNO_4. Its structure includes a bromine atom and a nitro group, which are crucial for its biological activity. The compound selectively interacts with benzodiazepine receptors, specifically the GABA(A) receptor's benzodiazepine binding site, demonstrating a high binding affinity with inhibition constants (Ki) ranging from 10 to 50 nM in various brain regions .

Target of Action
The primary target of this compound is the benzodiazepine receptor within the GABAergic system. It acts as a partial agonist , modulating receptor activity and influencing neurotransmission.

Biochemical Pathways
Upon binding to the benzodiazepine receptor, this compound enhances GABA-stimulated chloride ion influx, although this effect is less pronounced than that of diazepam. This modulation leads to anxiolytic-like effects, which have been confirmed in various animal models .

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic-like effects when administered intraperitoneally in mice at doses ranging from 0.01 to 0.3 mg/kg. These effects were evaluated using the elevated plus-maze test, where the compound significantly increased the time spent in open arms compared to control groups .

Anticonvulsant Properties

In addition to its anxiolytic effects, this compound has shown mild anticonvulsant activity at doses as low as 0.1 mg/kg. However, it does not produce significant myorelaxant effects or anterograde amnesia at therapeutic doses, distinguishing it from traditional benzodiazepines .

Cytotoxicity and Cancer Research

Recent studies have explored the potential of this compound as a DNA methyltransferase (DNMT) inhibitor , suggesting its role in epigenetic regulation. In vitro assays demonstrated that halogenated flavanones, including this compound, can inhibit DNMT activity with low cytotoxicity, making them promising candidates for anticancer therapies .

Case Studies and Experimental Findings

StudyMethodologyKey Findings
Pharmacological characterization Mice modelsDemonstrated anxiolytic effects without significant side effects; no myorelaxation or amnesia observed.
DNMT inhibition study In vitro assaysShowed micromolar inhibition of DNMT activity; low cytotoxicity in cancer cell lines; stability over time indicated potential for therapeutic use.

Dosage Effects and Administration Routes

The efficacy of this compound varies with dosage:

  • Low doses (0.01-0.3 mg/kg) : Anxiolytic effects observed.
  • Higher doses (up to 30 mg/kg) : Mild sedation noted but no significant anxiolytic enhancement beyond lower doses .

常见问题

Q. What is the structural basis for 6-Bromo-3'-nitroflavone's affinity for benzodiazepine receptors?

The compound's high affinity arises from electronegative substitutions at positions 6 (bromo) and 3' (nitro), which mimic classical benzodiazepine pharmacophores. Competitive binding assays using radiolabeled ligands (e.g., [³H]flunitrazepam) reveal a Ki value in the nanomolar range, indicating strong receptor interaction. Structural analogs lacking these substituents (e.g., 6-chloro-3'-nitroflavone) show reduced or antagonistic activity, underscoring the importance of these groups .

Q. What experimental models are used to evaluate the anxiolytic effects of this compound?

The elevated plus-maze (EPM) test in mice is the primary model. Intraperitoneal (IP) administration of 0.01–0.3 mg/kg induces anxiolytic-like effects (increased open-arm exploration), while oral dosing at 1 mg/kg retains efficacy. Flumazenil, a benzodiazepine antagonist, blocks these effects, confirming receptor mediation. Rotarod and traction tests confirm the absence of myorelaxant effects at doses up to 30 mg/kg .

Advanced Research Questions

Q. How does this compound exhibit subtype selectivity for GABA-A receptor isoforms?

The compound preferentially binds to α1-containing receptors over α2/3 subtypes, as shown by differential displacement in cortical membrane binding assays. This selectivity may explain its anxiolytic effects without sedation. Computational docking studies suggest that the nitro group at 3' interacts with hydrophobic pockets in the α1 subunit’s binding site, while the bromo group at 6 stabilizes the interaction .

Q. How can researchers resolve contradictions in reported anxiolytic efficacy compared to diazepam?

Discrepancies arise from methodological differences. For example:

  • Dose-dependent effects : Diazepam shows broader efficacy (e.g., anticonvulsant activity) at lower doses (0.1–1 mg/kg), whereas this compound requires higher doses (1–3 mg/kg) for anxiolysis .
  • Behavioral assays : Unlike diazepam, this compound fails to reduce defensive biting in the mouse defense test battery, suggesting context-dependent efficacy .
  • Receptor reserve : Partial agonism (GABA ratio = 1.38) may limit maximal effects compared to diazepam’s full agonism (GABA ratio >2.0) .

Q. What strategies optimize the structure-activity relationship (SAR) for flavone derivatives targeting GABA-A receptors?

Key SAR insights include:

Substituent PositionModificationPharmacological Outcome
6BromoEnhances affinity for α1 subunits
3'NitroReduces sedative effects while retaining anxiolysis
6 and 3'Dual substitutionSynergistic affinity (Ki = 1.5–30 nM) and subtype selectivity
Removing electronegative groups (e.g., 6-methyl-3'-bromoflavone) abolishes activity, highlighting the necessity of electronegativity .

Q. What methodologies confirm partial agonism of this compound at benzodiazepine receptors?

  • GABA shift assay : The compound’s GABA ratio (1.38 vs. 2.0 for full agonists) quantifies partial agonism.
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons show submaximal potentiation of GABA-evoked currents compared to diazepam.
  • Drug discrimination tests : Failure to substitute for chlordiazepoxide in rodent models further supports partial efficacy .

Contradiction Analysis

Q. Why do some studies report antagonistic or null effects of this compound in vivo?

Discrepancies may stem from:

  • Receptor heterogeneity : Regional differences in GABA-A receptor composition (e.g., cortical vs. cerebellar) affect ligand efficacy.
  • Metabolic stability : Rapid hepatic clearance in certain species (e.g., rats vs. mice) could reduce bioavailability.
  • Experimental endpoints : Anticonflict assays (e.g., Vogel test) may lack sensitivity to partial agonists compared to EPM .

Methodological Recommendations

  • Binding assays : Use cerebral cortical membranes with [³H]flumazenil to quantify subtype-specific affinity.
  • Behavioral models : Combine EPM with light-dark transition tests to validate anxiolysis.
  • Pharmacokinetics : Monitor plasma levels via HPLC to correlate dosing with brain penetration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。